An In-depth Technical Guide to BDC2.5 Mimotope 1040-51
An In-depth Technical Guide to BDC2.5 Mimotope 1040-51
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BDC2.5 mimotope 1040-51 is a synthetic peptide that acts as a potent agonist for the BDC2.5 T-cell receptor (TCR). This mimotope is a critical tool in the study of autoimmune diabetes, particularly type 1 diabetes (T1D), as the BDC2.5 T-cell clone is diabetogenic in the non-obese diabetic (NOD) mouse model. The peptide sequence is RVLPLWVRME.[1] Its molecular weight is 1298.60 g/mol .[1] Research utilizing this mimotope focuses on understanding the mechanisms of T-cell activation, immune tolerance, and the development of potential immunotherapies for T1D.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the activity of BDC2.5 mimotope 1040-51. While precise binding affinities and comprehensive dose-response curves are not consistently reported across the literature, the data clearly indicates a potent, dose-dependent activation of BDC2.5 T-cells at nanomolar concentrations.
| Parameter | Value/Observation | Experimental Context | References |
| Peptide Sequence | RVLPLWVRME | N/A | [1] |
| Molecular Weight | 1298.60 g/mol | N/A | [1] |
| Purity | >90% (Typically) | Peptide Synthesis | [2] |
| EC50 | Not explicitly stated, but stimulates at nanomolar concentrations. | T-cell proliferation/activation assays | [3] |
| Application | Concentration Range | Observed Effect | References |
| In vitro T-cell Stimulation | 10 ng/mL - 10 µg/mL | Induction of T-cell proliferation and cytokine production. | [4] |
| IFN-γ ELISPOT Assay | 2 ng/mL | Stimulation of IFN-γ secretion from BDC2.5 T-cells. | [5][6] |
| In vitro T-cell/DC Co-culture | 10 ng/mL | Activation of BDC2.5 T-cells. | |
| In vivo T-cell Activation | 50 ng (peptide equivalent) | Enhanced proliferation of adoptively transferred BDC2.5 T-cells. | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving BDC2.5 mimotope 1040-51 are provided below. These protocols are synthesized from various published studies and provide a framework for experimental design.
BDC2.5 T-Cell Proliferation Assay (CFSE-based)
This protocol outlines the steps for measuring the proliferation of BDC2.5 T-cells in response to stimulation with mimotope 1040-51 using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
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BDC2.5 TCR transgenic splenocytes
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BDC2.5 mimotope 1040-51 peptide
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Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
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CFSE (Carboxyfluorescein succinimidyl ester)
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Antigen Presenting Cells (APCs), e.g., irradiated splenocytes from non-transgenic NOD mice
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96-well round-bottom culture plates
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Flow cytometer
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Fluorescently-labeled antibodies (e.g., anti-CD4, anti-Vβ4)
Procedure:
-
Isolate BDC2.5 T-cells: Prepare a single-cell suspension from the spleens of BDC2.5 TCR transgenic mice. BDC2.5 T-cells can be enriched using magnetic-activated cell sorting (MACS) for CD4+ T-cells.
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CFSE Labeling: Resuspend the isolated T-cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with complete medium.
-
Prepare Antigen Presenting Cells (APCs): Isolate splenocytes from non-transgenic NOD mice and irradiate them (e.g., 3000 rads) to prevent their proliferation.
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Co-culture: In a 96-well plate, seed 2 x 10^5 irradiated APCs per well. Add 2 x 10^5 CFSE-labeled BDC2.5 T-cells to each well.
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Stimulation: Add BDC2.5 mimotope 1040-51 to the wells at various concentrations (e.g., a serial dilution from 10 µg/mL to 0.01 µg/mL). Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).
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Incubation: Culture the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
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Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD4 and the BDC2.5 TCR Vβ4 chain). Analyze the cells using a flow cytometer, gating on the CD4+Vβ4+ population. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
IFN-γ ELISPOT Assay
This protocol describes the detection and quantification of IFN-γ secreting BDC2.5 T-cells upon stimulation with mimotope 1040-51.
Materials:
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PVDF-membrane 96-well ELISPOT plates
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Anti-mouse IFN-γ capture antibody
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Biotinylated anti-mouse IFN-γ detection antibody
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Streptavidin-HRP (Horseradish Peroxidase)
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AEC (3-amino-9-ethylcarbazole) substrate kit
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BDC2.5 T-cells and APCs (as described above)
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BDC2.5 mimotope 1040-51 peptide
-
Complete RPMI-1640 medium
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ELISPOT plate reader
Procedure:
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Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
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Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
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Cell Plating: Wash the plate and add 1.5 x 10^5 BDC2.5 T-cells and 1.5 x 10^5 irradiated APCs per well.
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Stimulation: Add BDC2.5 mimotope 1040-51 at the desired concentration (e.g., 2 ng/mL).[5][6] Include appropriate negative and positive controls.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the AEC substrate. Monitor for the development of red spots.
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Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BDC2.5 T-Cell activation signaling pathway.
Caption: Workflow for CFSE-based T-cell proliferation assay.
Caption: Workflow for IFN-γ ELISPOT assay.
References
- 1. Dendritic Cell-Targeted Pancreatic β-Cell Antigen Leads to Conversion of Self-Reactive CD4+ T Cells Into Regulatory T Cells and Promotes Immunotolerance in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Role of the GITR/GITRLigand Pathway in the Development of Murine Autoimmune Diabetes: A Potential Therapeutic Target | PLOS One [journals.plos.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. Viral infection prevents diabetes by inducing regulatory T cells through NKT cell–plasmacytoid dendritic cell interplay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive T Regulatory Cell Therapy for Tolerance Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and characterization of T cells specific for BDC2.5 T cell-stimulating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
